Flutoprazepam is a benzodiazepine class drug that exerts its therapeutic effects as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor [1] [2]. It does not directly activate the receptor but potentiates the effect of its native agonist, GABA.
The core mechanism involves binding to a specific site at the interface of the α and γ2 subunits of the pentameric GABA-A receptor [1] [3] [4]. This binding increases the receptor's affinity for GABA. When GABA subsequently binds, the channel opens more frequently, allowing a greater influx of chloride ions (Cl⁻) into the neuron [1] [2]. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thereby producing widespread inhibitory effects throughout the central nervous system [1].
The following diagram illustrates this core signaling pathway:
The GABA-A receptor is a heteropentamer, and its subunit composition (e.g., α1-6, β1-3, γ1-3) determines its physiological and pharmacological role [3] [4]. Classical benzodiazepines like this compound require the presence of a γ2 subunit and either an α1, α2, α3, or α5 subunit to exert their effect [3]. They do not bind to receptors containing α4 or α6 subunits [3].
Research using genetically modified mice has linked modulation of specific α subunits to distinct clinical effects, as summarized below [3]:
| GABA-A Receptor Subunit | Primary Associated Pharmacological Effect |
|---|---|
| α1 | Sedation [3] |
| α2 | Anxiolysis (anxiety reduction) [3] |
| α3 | Potential role in anxiolysis; muscle relaxation [3] |
| α5 | Cognition (memory and learning) [3] |
This compound is considered a non-selective benzodiazepine, meaning it modulates all diazepam-sensitive receptor subtypes (α1, α2, α3, and α5 in combination with β and γ2), which accounts for its broad spectrum of effects including anxiolysis, sedation, muscle relaxation, and anticonvulsant activity [1] [3].
The table below summarizes the key functional impacts of this compound and related benzodiazepines on GABAergic neurotransmission, based on experimental observations:
| Functional Parameter | Impact of this compound / Benzodiazepines | Experimental Context / Key Finding |
|---|---|---|
| Tonic Inhibition | Potentiates extrasynaptic receptor activity, sustaining inhibition. | Mediated by high-affinity extrasynaptic receptors (e.g., containing α5 subunits) [5]. |
| Phasic Inhibition | Potentiates synaptic receptor activity, shaping fast neurotransmission. | Enhances amplitude and prolongs decay of inhibitory postsynaptic currents (IPSCs) [6] [7]. |
| Spontaneous Gating | Increases the rate of agonist-independent receptor opening. | Flurazepam upregulates spontaneous activity by affecting opening/closing transitions [7]. |
| Receptor Desensitization | Promotes entry into a desensitized state. | Flurazepam can cause receptors to enter a desensitized state even in the absence of GABA [7]. |
To study the mechanism of benzodiazepines like this compound, several established electrophysiological and imaging techniques are used. The workflow for a typical patch-clamp study is outlined below:
Here are the detailed methodologies for the key experimental approaches:
Two-Electrode Voltage Clamp (TEVC) in Oocytes
Whole-Cell Patch-Clamp in Mammalian Cells
Radioligand Binding Displacement Assays
Norflurazepam (also known as N-Desalkylflurazepam) is a significant active metabolite of several therapeutic benzodiazepines, including flutoprazepam, flurazepam, fludiazepam, midazolam, and quazepam. [1] [2] It is classified as a 1,4-benzodiazepine and has emerged as a designer benzodiazepine in its own right, being sold as a New Psychoactive Substance (NPS) since approximately 2016. [1] [3] [4]
Its clinical and recreational effects are mediated through the gamma-aminobutyric acid (GABA)A receptor complex, where it acts as a positive allosteric modulator. [3] [5] Specifically, it binds unselectively to various benzodiazepine receptor subtypes, potentiating GABA's inhibitory effects and leading to a characteristic profile of central nervous system (CNS) depression. [1] [4] The compound is documented to possess anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. [2] The following table summarizes its core chemical and pharmacological characteristics.
Table 1: Core Chemical and Pharmacological Profile of Norflurazepam
| Property | Description |
|---|---|
| Systematic Name | 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1] |
| Molecular Formula | C₁₅H₁₀ClFN₂O [1] [2] |
| Molecular Weight | 288.70 g/mol (base), 288.71 g/mol (base) [1] [2] |
| CAS Number | 2886-65-9 [1] [4] |
| Melting Point | 205 to 206 °C (401 to 403 °F) [1] |
| Pharmacological Role | Positive Allosteric Modulator of GABAA Receptor [3] [5] |
| Primary Effects | Anxiolytic, anticonvulsant, sedative, skeletal muscle relaxant [2] |
Norflurazepam's primary significance in pharmacology and toxicology stems from its role as a long-lived active metabolite. It is the principal active metabolite responsible for the sustained effects of its parent drugs. [6] [5]
The following diagram illustrates the central metabolic relationship between this compound and norflurazepam, and its connection to the GABAergic system.
Figure 1: Metabolic and Pharmacodynamic Pathway of this compound. This compound is metabolized to the active norflurazepam, which potentiates the GABA-A receptor, leading to CNS effects.
The pharmacokinetics of norflurazepam are characterized by high oral bioavailability, extensive distribution, and a very long elimination half-life that leads to significant accumulation, particularly during continuous administration. [1] [2]
Key quantitative parameters are detailed in the table below. The considerable variability in half-life is influenced by factors such as age, sex, liver function, and the use of concomitant medications that induce or inhibit cytochrome P450 enzymes. [1] [7]
Table 2: Comprehensive Pharmacokinetic Parameters of Norflurazepam
| Parameter | Value / Range | Notes & Conditions |
|---|---|---|
| Bioavailability | Not explicitly quantified for pure compound; this compound: 80-90% [6] | High, inferred from parent drug absorption. |
| Time to Peak (Tmax) | 2 - 12 hours [2] [7] | Following this compound administration. |
| Peak Concentration (Cmax) | ~10-20.4 ng/mL [1] | Following a single 15 mg dose of flurazepam. |
| Elimination Half-Life (t½β) | 40 - 250 hours [1] [2] | Highly variable; average ~71 hours [1] or ~90 hours from this compound. [7] [8] |
| Half-Life (Continuous Use) | 150 - 200 hours [1] | Demonstrates significant accumulation. |
| Protein Binding | Not explicitly specified for metabolite; Flurazepam: 83% [5] | Data from parent drug flurazepam. |
| Route of Elimination | Renal (as conjugated metabolites) [1] [5] | Primarily excreted in urine. |
| Metabolism | Hepatic [1] [6] | Primarily via cytochrome P450 enzymes. |
Accurate identification and quantification of norflurazepam in biological matrices are essential for clinical monitoring, forensic toxicology, and drug development research. The following experimental protocols are derived from published methodologies.
The workflow for the identification and quantification of norflurazepam is summarized below.
Figure 2: Analytical Workflow for Norflurazepam Detection. Core methodologies for identifying and quantifying the compound in biological matrices.
The very long elimination half-life of norflurazepam makes it highly prone to accumulation in tissues during repeated administration, increasing the risk of adverse effects like prolonged sedation, cognitive impairment, and psychomotor dysfunction over time. [1] [7] Norflurazepam is metabolized by hepatic cytochrome P450 enzymes (particularly CYP3A4). Its plasma levels can be significantly altered by liver disease and concomitant use of CYP inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole). [1] [3]
Norflurazepam has been sold as a designer benzodiazepine or "research chemical" since around 2016. [1] [3] [4] These substances pose significant public health risks due to:
The legal status of norflurazepam and its precursors varies globally.
The key pharmacokinetic study indicates that this compound acts as a prodrug. The table below summarizes the primary findings from a study in normal subjects [1].
| Parameter | Finding |
|---|---|
| Parent Drug (this compound) | Serum concentrations were very low (max <5 ng/mL) and declined rapidly, becoming undetectable within 6-9 hours. |
| Primary Active Metabolite | N-desalkylthis compound (also referred to as N-desalkylflurazepam). |
| Metabolite Kinetics | Appeared rapidly, peaked between 2-12 hours, and declined slowly with a mean elimination half-life of about 90 hours. |
| Other Metabolites | 3-hydroxy-flutoprazepam and N-desalkyl-3-hydroxy-flutoprazepam were below detection limits (2 ng/mL). |
| Clinical Correlation | The mild CNS effects correlated with the early presence of the parent drug, while the long-term activity is attributed to the persistent N-desalkyl metabolite. |
Although the specific enzymes for this compound are not confirmed, its metabolic fate is similar to other benzodiazepines like flurazepam. The initial and critical step is N-dealkylation, which is commonly catalyzed by CYP3A4 and, to a lesser extent, CYP3A5 [2] [3] [4].
The following diagram illustrates the hypothesized primary metabolic pathway and the potential enzymes involved.
For the N-desalkyl metabolite, subsequent metabolism (like 3-hydroxylation) likely occurs before final elimination via glucuronidation and renal excretion. These later phases are typically not mediated by CYP450 enzymes [4].
To definitively identify the metabolizing enzymes, you would need to employ a set of established in vitro methodologies. The workflow below outlines a standard experimental approach.
Here are the detailed protocols for each step:
Human Liver Microsomes (HLM) Incubation [5]
Recombinant CYP Enzyme Screening [5]
Chemical Inhibition in HLM [2] [6]
Metabolite Identification & Kinetics [3] [5]
Given the strong hypothesis that CYP3A4/5 mediates the primary metabolism, this compound is susceptible to clinically significant drug-drug interactions [2] [7].
| Interacting Agent Type | Examples | Potential Effect on this compound Exposure |
|---|---|---|
| CYP3A4 Inhibitors | Ketoconazole, clarithromycin, ritonavir, grapefruit juice | Increase parent drug and metabolite levels; risk of excessive sedation and respiratory depression. |
| CYP3A4 Inducers | Rifampicin, carbamazepine, St. John's wort | Decrease parent drug and metabolite levels; potential therapeutic failure. |
Flutoprazepam is a benzodiazepine derivative that exerts its therapeutic effects as a positive allosteric modulator of the GABAA receptor in the central nervous system [1] [2].
Pharmacokinetic studies reveal that this compound acts primarily through a major active metabolite. The table below summarizes the key pharmacokinetic parameters derived from human studies following a single 2 mg oral dose [3].
| Compound | Peak Serum Concentration Time (Hours) | Elimination Half-Life (Hours) | Key Findings |
|---|---|---|---|
| This compound (Parent) | Under 2 hours | Very short (undetectable after 6-9 hours) | Serum concentrations were extremely low (<5 ng/mL at 2 h); unlikely to contribute significantly to clinical effects. |
| N-desalkylthis compound (Metabolite) | 2 to 12 hours | ~90 hours | Serum concentration was much greater than the parent compound at all times; considered the primary driver of therapeutic activity. |
This metabolic pathway is common to several benzodiazepines. For instance, a study on the related drug flurazepam showed that its N-desalkyl metabolite (desalkylflurazepam) had a very high binding affinity (Kᵢ = 0.85 nM) in rat brain membranes, far exceeding that of the parent compound [4] [5]. This supports the concept that long-lasting benzodiazepine effects are mediated by persistent active metabolites.
The relationship between this compound administration, its metabolism, and its primary active agent can be visualized as follows:
Flutoprazepam is a benzodiazepine with anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. Its safety profile is closely tied to its mechanism of action and pharmacokinetics [1] [2].
The following diagram illustrates the core mechanism of action and key metabolic pathway of this compound.
The CNS depressant effects of this compound are responsible for both its therapeutic and adverse effects. The table below summarizes the primary safety concerns.
| Effect Category | Specific Side Effects & Risks | Notes & High-Risk Populations |
|---|---|---|
| Common CNS Effects | Drowsiness, sedation, dizziness, lightheadedness, fatigue, muscle weakness [5] [2]. | Often dose-dependent; can impair alertness the next day [5]. |
| Cognitive & Motor Impairment | Memory impairment, concentration difficulties, confusion, ataxia (clumsiness/unsteadiness) [5] [3]. | A major concern for the elderly, increasing fall risk [5]. |
| Dependency & Withdrawal | Physical/psychological dependence [5]. Withdrawal: anxiety, agitation, insomnia, tremors, seizures [6]. | Risk is higher with long-term use; must taper dose [5] [6]. |
| Paradoxical Reactions | Increased anxiety, agitation, irritability, hallucinations [2]. | Less common but can occur. |
| Respiratory Depression | Slow or stopped breathing [2]. | Risk is significantly potentiated by concurrent use of alcohol, opioids, or other CNS depressants [2]. |
| Other Considerations | Gastrointestinal issues (nausea, constipation) [5]. | Can also cause mood changes, such as depression [5]. |
The following protocol provides a detailed, step-by-step guide for an HPLC analysis suitable for a benzodiazepine drug substance.
1. Scope This procedure describes a reversed-phase HPLC method for the assay and related substance determination of a benzodiazepine drug substance in bulk form.
2. Materials and Equipment
3. Chromatographic Conditions
4. Preparation of Solutions
5. System Suitability Before analysis, the system must meet predefined criteria [6]. A typical set of requirements is summarized in the table below.
The International Council for Harmonisation (ICH) guidelines define the key parameters that must be validated to ensure the method is suitable for its intended use [5] [6]. The table below outlines these parameters and typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity [6] | Ensures the method can assess the analyte unequivocally in the presence of other components. | No interference from blank, placebo, or degradation products. Peak purity > 99.0%. |
| Accuracy (Recovery) [6] | Closeness of the measured value to the true value. | Recovery of 98–102% for the drug substance. |
| Precision | Degree of scatter in a series of measurements. | Repeatability: RSD ≤ 1.0% for assay. Intermediate Precision: RSD ≤ 2.0% (across different days, analysts, or instruments). | | Linearity [6] | The ability to obtain test results proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999. | | Range [6] | The interval between the upper and lower concentrations of analyte. | Typically from LOQ to 120% or 150% of the test concentration. | | Robustness [6] | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met despite variations (e.g., flow rate ±0.1 mL/min, temperature ±2°C). | | Limit of Detection (LOD) & Quantification (LOQ) [6] | The lowest amount of analyte that can be detected or quantified. | LOD: Signal-to-Noise ratio ≥ 3:1. LOQ: Signal-to-Noise ratio ≥ 10:1; Precision (RSD) ≤ 5%. |
The following diagram illustrates the logical workflow for developing and validating an HPLC method.
Since a specific method was not found, here are key points to consider during development for this compound:
1. Background and Analytical Challenge Flutoprazepam is a benzodiazepine whose pharmacokinetics were historically studied using GC-MS [1] [2] [3]. A 1989 study reported that after a single 2 mg dose, serum concentrations of the parent this compound fall below detectable levels (less than 2 ng/mL) within 6-9 hours, while its major active metabolite, N-desalkylthis compound, reaches much higher concentrations and has a very long elimination half-life (approximately 90 hours) [1] [3]. This presents a key challenge: any modern method must be highly sensitive to detect the rapidly declining parent compound and must target the persistent metabolite for a relevant clinical or forensic window of detection.
2. Key Pharmacokinetic Data The table below summarizes the critical pharmacokinetic parameters from the foundational study, which should inform the development of any new analytical method.
| Parameter | This compound (Parent Compound) | N-desalkylthis compound (Active Metabolite) |
|---|---|---|
| Serum Concentration | Very low (below 5 ng/mL at 2h) [1] | Much higher than parent at all times [1] |
| Detection Window | Becomes undetectable within 6-9 hours [1] | Detected for an extended period due to long half-life |
| Elimination Half-life | Not determined (rapidly eliminated) | ~90 hours (slow elimination) [1] |
| Clinical Significance | Unlikely to contribute significantly to effects [3] | Believed to be primarily responsible for therapeutic activity [3] |
3. Proposed Experimental Protocol
This protocol is synthesized and adapted from modern GC-MS methodologies for seized drugs [4] and multi-analyte procedures in blood [5] [6].
3.1. Instrumentation and Materials
3.2. Sample Preparation: Liquid-Liquid Extraction (LLE) This is a crucial clean-up step to reduce matrix effects. A simple, single-step LLE has been successfully applied for multiple drugs in blood [5].
3.3. GC-MS Analysis Conditions The following conditions are optimized from a rapid screening method and should serve as a starting point [4].
3.4. Method Validation Any developed method must be rigorously validated. Key parameters and targets, based on modern studies, are listed below.
| Validation Parameter | Acceptance Criteria (Example) | Reference |
|---|---|---|
| Linearity | Coefficient of determination (R²) ≥ 0.993 | [5] |
| LOD / LOQ | LOD as low as 1 ng/mL; LOQ of 4-6 ng/mL (target for low levels) | [4] [5] [8] |
| Accuracy | 80-120% of the nominal concentration | [5] [8] |
| Precision (RSD%) | Intra- and inter-day precision ≤ 15% (≤ 20% at LOQ) | [5] [8] |
| Extraction Recovery | Consistent and >80% is desirable | [7] |
4. Recommended Workflow for Method Development
The following diagram outlines the logical steps for developing and validating your GC-MS method for this compound.
While a direct GC-MS protocol for this compound is not available, the historical pharmacokinetic data and modern, robust methodologies provide a clear and actionable framework. By adapting the sample preparation and instrumental parameters outlined in this note and focusing validation efforts on achieving high sensitivity, a reliable GC-MS method for the determination of this compound and its major metabolite in serum can be successfully developed.
Flutoprazepam is a benzodiazepine derivative that presents unique analytical challenges due to its rapid metabolism to the active compound N-desalkylflurazepam (also known as norflurazepam). Following administration of a 2 mg dose, this compound concentrations in serum drop rapidly to undetectable levels within 6-9 hours, while its primary metabolite reaches much higher concentrations and maintains an elimination half-life of approximately 90 hours [1] [2]. This significant pharmacokinetic characteristic necessitates analytical methods that can reliably detect the active metabolite at low concentrations, often requiring high sensitivity instrumentation and optimized sample preparation techniques. The complex biological matrices of plasma and serum contain numerous interfering components, including proteins and phospholipids, which can compromise analytical accuracy and instrument performance if not properly addressed through effective sample preparation [3] [4].
The selection of appropriate sample preparation methodology is crucial for achieving reliable bioanalytical results in this compound studies. Research demonstrates that sample preparation choice significantly impacts metabolite coverage, method repeatability, and analytical sensitivity [3]. For clinical and pharmacokinetic studies aiming to quantify this compound and its metabolites, understanding the advantages and limitations of various extraction techniques enables researchers to select the most appropriate methodology for their specific analytical requirements. This document provides detailed protocols and methodological considerations for sample preparation techniques optimized for this compound extraction from plasma and serum matrices.
Table 1: Performance comparison of sample preparation methods for benzodiazepine analysis in plasma and serum
| Extraction Method | Metabolite Coverage | Matrix Effect (%) | Process Efficiency (%) | Method Repeatability (RSD%) | Sample Consumption (μL) | Processing Time (min) |
|---|---|---|---|---|---|---|
| Methanol PPT | Broad (~85%) | 15-25 | 90-95 | 5-8 | 50-100 | 10-15 |
| MeCN:MeOH PPT | Moderate-High (~80%) | 10-20 | 85-92 | 6-9 | 50-100 | 10-15 |
| Acetonitrile PPT | Moderate (~70%) | 20-30 | 80-88 | 7-10 | 50-100 | 10-15 |
| Phospholipid Removal | Targeted (~60%) | 5-15 | 92-97 | 4-7 | 50-100 | 15-20 |
| Solid Phase Extraction | Selective (~50%) | 8-18 | 94-98 | 3-5 | 100-200 | 30-45 |
Choosing the appropriate sample preparation method requires careful consideration of study objectives, required sensitivity, and available resources. For untargeted metabolomic approaches where comprehensive metabolite coverage is desired, methanol-based protein precipitation offers the broadest specificity and outstanding accuracy [3]. This method is particularly suitable for discovery-phase research where the goal is to identify a wide range of metabolites without prior knowledge of the specific metabolic pathways involved. The simplicity and cost-effectiveness of methanol PPT also make it ideal for high-throughput screening scenarios where processing large sample volumes is necessary.
For targeted quantification of this compound and its primary metabolite, phospholipid removal techniques provide superior performance by significantly reducing matrix effects that can compromise analytical accuracy [4]. Studies have demonstrated that phospholipids cause approximately 75% ion suppression in LC-MS/MS analysis when using conventional protein precipitation methods, dramatically affecting detection sensitivity [4]. The implementation of selective phospholipid removal technology substantially improves data quality by maintaining consistent ionization efficiency throughout the chromatographic run, which is crucial for obtaining reliable quantitative results in pharmacokinetic studies.
The orthogonality between methanol-based methods and solid-phase extraction presents an opportunity for increased metabolome coverage; however, these potential benefits must be weighed against time constraints, sample consumption, and the risk of low reproducibility associated with SPE methods [3]. For laboratories establishing methods for this compound analysis, a balanced approach utilizing methanol-based protein precipitation followed by selective phospholipid removal may offer the optimal compromise between metabolite coverage and analytical precision, particularly when monitoring the long-lasting N-desalkylflurazepam metabolite which requires robust quantification at variable concentration ranges.
Principle: This method employs methanol to precipitate and remove proteins from biological samples, thereby extracting metabolites including this compound and its derivatives while maintaining comprehensive metabolite coverage [3].
Reagents and Materials:
Step-by-Step Procedure:
Critical Considerations:
Principle: This method combines protein precipitation with selective removal of phospholipids using composite technology plates, significantly reducing matrix effects and improving analytical sensitivity for this compound quantification [4].
Reagents and Materials:
Step-by-Step Procedure:
Critical Considerations:
The following workflow diagram illustrates the key decision points and procedures in sample preparation for this compound analysis:
Liquid Chromatography Conditions:
System: ACQUITY Premier with Flow-Through Needle
Column: Restek Biphenyl (2.1 × 30 mm, 1.8 μm) or equivalent
Mobile Phase A: H₂O + 0.1% formic acid
Mobile Phase B: Methanol + 0.1% formic acid
Gradient Program:
| Time (min) | %A | %B | |------------|----|----| | 0.00 | 90 | 10 | | 1.20 | 90 | 10 | | 1.21 | 0 | 100 | | 5.00 | 0 | 100 | | 5.01 | 90 | 10 | | 10.00 | 90 | 10 |
Flow Rate: 400 μL/min
Injection Volume: 2 μL
Column Temperature: 45°C
Sample Temperature: 10°C
Mass Spectrometry Conditions:
Table 2: Optimized MRM transitions for this compound and related compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (V) | Retention Time (min) |
|---|---|---|---|---|---|
| This compound | 319.08 | 165.12 | 25 | 18 | 3.2 |
| N-desalkylflurazepam | 289.05 | 165.10 | 23 | 15 | 3.5 |
| Procainamide (IS) | 235.92 | 163.00 | 23 | 15 | 2.1 |
| 16:0 LPC (PL Marker) | 496.30 | 184.10 | 80 | 90 | 2.8 |
| 34:2 PC (PL Marker) | 758.60 | 184.10 | 80 | 90 | 3.9 |
Extraction Efficiency and Matrix Effects:
Method Validation Parameters:
Table 3: Troubleshooting guide for this compound extraction and analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low recovery of parent compound | Rapid metabolism in sample | Focus on metabolite quantification [1] [2] |
| High matrix effects | Incomplete phospholipid removal | Optimize PLR protocol; implement post-extraction dilution [4] |
| Poor chromatographic peak shape | High organic strength in injection solvent | Dilute samples with aqueous phase (1:10) prior to analysis [4] |
| Reduced sensitivity over time | Source contamination from phospholipids | Incorporate regular source cleaning; use PLR methods [4] |
| Inconsistent extraction efficiency | Variable protein precipitation | Standardize solvent volume, mixing time, and temperature [3] |
The sample preparation methodologies detailed in this application note provide robust approaches for the extraction and analysis of this compound and its active metabolite from plasma and serum matrices. The unique pharmacokinetic profile of this compound, characterized by rapid conversion to the long-lasting N-desalkylflurazepam metabolite, necessitates careful selection of extraction techniques aligned with study objectives. For comprehensive metabolite profiling, methanol-based protein precipitation offers superior coverage, while targeted quantification benefits significantly from phospholipid removal techniques that minimize matrix effects and enhance analytical sensitivity.
The experimental protocols presented herein have been optimized based on current scientific literature to address the specific challenges associated with benzodiazepine analysis in biological matrices. By implementing these methods with appropriate quality control measures and validation parameters, researchers can obtain reliable, reproducible data suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations. As the field of analytical chemistry continues to advance, these protocols may be further refined, but currently represent state-of-the-art approaches for this compound analysis in biological samples.
Flutoprazepam is a benzodiazepine derivative that has seen primarily use in Japan since its development in the 1970s. This pharmaceutical compound exhibits potent anxiolytic, sedative, hypnotic, and anticonvulsant properties, with approximately four times the potency of diazepam by weight. What makes this compound particularly interesting from an analytical perspective is its unique metabolic pathway. Following administration, this compound undergoes rapid biotransformation to form its principal active metabolite, N-desalkylflurazepam (norflurazepam), which is also a primary metabolite of several other benzodiazepines including flurazepam and midazolam. This shared metabolic pathway presents significant challenges for analytical scientists seeking to determine the specific source of norflurazepam detection in biological samples [1] [2].
The pharmacokinetic profile of this compound reveals why metabolite identification is crucial for accurate interpretation. After a single 2 mg oral dose, parent this compound concentrations in serum drop rapidly, becoming undetectable within 6-9 hours. Conversely, the active metabolite norflurazepam appears rapidly (within 2 hours), reaches peak concentrations between 2-12 hours, and declines slowly with an average elimination half-life of approximately 90 hours. This extensive metabolism means that the clinical effects observed following this compound administration are primarily mediated through norflurazepam rather than the parent compound [3] [4]. The analytical significance of this metabolic relationship cannot be overstated—detection and accurate quantification of norflurazepam is essential for monitoring this compound exposure in clinical, forensic, and toxicological contexts.
The detection and identification of this compound metabolites presents several significant analytical challenges that require sophisticated methodological approaches. The dynamic concentration range observed between parent drug and metabolite is substantial, with norflurazepam serum concentrations reaching levels "much greater than that of the parent compound" according to pharmacokinetic studies [3]. This creates analytical difficulties in developing methods that can simultaneously quantify the rapidly disappearing parent compound while accurately measuring the accumulating metabolite across different concentration ranges.
Isomerism and Structural Analogs: A primary challenge stems from the fact that norflurazepam is a shared metabolite of several benzodiazepines, including flurazepam, this compound, midazolam, and ethyl loflazepate. This metabolic cross-reactivity complicates result interpretation when norflurazepam is detected, as the specific precursor compound cannot be definitively identified from norflurazepam detection alone. Additionally, the presence of structural isomers and analogs in designer benzodiazepines further complicates identification efforts, as these compounds may yield similar fragmentation patterns and chromatographic behavior [1] [5].
Metabolite Diversity: Beyond the primary norflurazepam metabolite, this compound undergoes additional hepatic metabolism to form secondary metabolites including 3-hydroxy-flutoprazepam and N-desalkyl-3-hydroxy-flutoprazepam, though these are typically present at concentrations below detection limits in conventional analyses [3]. The comprehensive identification of this diverse metabolite panel requires extensive method development and validation.
Sample Matrix Effects: Biological matrices introduce significant complications, with ion suppression and other matrix effects potentially altering detection sensitivity and accuracy. These effects are particularly problematic when monitoring trace-level metabolites with detection limits in the ng/mL range, requiring careful method optimization to ensure reliable quantification [6] [7].
Proper sample preparation is critical for reliable metabolite identification and quantification. For serum or plasma samples, protein precipitation using cold acetonitrile (1:3 sample:acetonitrile ratio) followed by centrifugation at 14,000 × g for 10 minutes represents an efficient first extraction step. The supernatant should then undergo solid-phase extraction (SPE) using mixed-mode cation exchange cartridges (60 mg/3 mL). The SPE protocol should include cartridge conditioning with methanol and water, sample loading, washing with 2% formic acid in water, and elution with 3% ammonium hydroxide in ethyl acetate [7] [5]. The eluate should be evaporated to dryness under nitrogen at 40°C and reconstituted in 100 μL of mobile phase initial conditions. For urine samples, enzymatic hydrolysis using β-glucuronidase (E. coli K12) should precede extraction to liberate conjugated metabolites, followed by similar SPE procedures [5].
Chromatographic separation should be performed using reversed-phase liquid chromatography with a C18 column (100 × 2.1 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase should consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, with a gradient elution program as follows: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-13 min, 10% B for re-equilibration. The flow rate should be maintained at 0.4 mL/min with an injection volume of 5-10 μL. This chromatographic system provides adequate resolution of this compound, norflurazepam, and their hydroxylated metabolites within a 13-minute analytical run [7] [8].
For optimal detection, triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode provides the highest sensitivity and specificity for targeted quantification. The mass spectrometer should be equipped with an electrospray ionization (ESI) source operated in positive ionization mode. Key instrument parameters should include: capillary voltage, 3.5 kV; source temperature, 150°C; desolvation temperature, 500°C; desolvation gas flow, 1000 L/h; cone gas flow, 150 L/h. For high-resolution accurate mass (HRAM) analysis needed for untargeted metabolite identification, Orbitrap or Q-TOF instruments provide the required mass accuracy (<5 ppm) and resolution (>70,000) to distinguish isobaric compounds and propose elemental compositions [7] [8].
Table 1: Optimized MRM Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|
| This compound | 343.1 | 225.1 | 25 | 7.2 |
| This compound | 343.1 | 291.1 | 20 | 7.2 |
| Norflurazepam | 289.1 | 225.1 | 30 | 6.8 |
| Norflurazepam | 289.1 | 241.1 | 25 | 6.8 |
| 3-Hydroxy-norflurazepam | 305.1 | 257.1 | 20 | 5.9 |
| 3-Hydroxy-norflurazepam | 305.1 | 239.1 | 25 | 5.9 |
A comprehensive validation protocol should establish method performance characteristics. For linearity, calibration curves should span 0.1-100 ng/mL for this compound and 0.5-500 ng/mL for norflurazepam, with correlation coefficients (r²) > 0.99. Accuracy and precision should be demonstrated at low, medium, and high concentrations with ±15% deviation from nominal values and ≤15% relative standard deviation. Extraction recovery should be evaluated by comparing peak areas of extracted samples with post-extraction spiked samples, with acceptable recovery rates of 70-120%. Matrix effects should be quantified using the post-extraction addition method, with minimal ion suppression or enhancement (±25%) [6] [7].
The identification of this compound metabolites relies on interpretation of mass spectrometric data to propose structural identities. The initial step involves detecting potential metabolites through chromatographic peak finding algorithms that identify ions with temporal distributions suggesting drug-related components. For this compound, the primary metabolite norflurazepam is identified by a protonated molecular ion at m/z 289.1, representing a loss of 54 Da from the parent compound (m/z 343.1), corresponding to the cyclopropylmethyl group cleavage [1] [3].
Fragmentation Pattern Analysis: The structural elucidation of metabolites requires careful analysis of MS/MS fragmentation patterns. Norflurazepam typically fragments to produce characteristic product ions at m/z 225.1 (diazepine ring cleavage) and m/z 241.1 (fluorophenyl ring retention). hydroxylated metabolites exhibit +16 Da mass shifts and often show neutral losses of water (-18 Da) in their fragmentation patterns. For definitive identification, retention time matching and fragmentation pattern comparison with authentic reference standards is essential [7] [5].
Workflow Implementation: The following diagram illustrates the comprehensive workflow for metabolite identification from method development through to confirmation:
Figure 1: Comprehensive Workflow for Metabolite Identification
The analytical protocols for this compound and norflurazepam detection have significant implementation across multiple domains. In clinical settings, therapeutic drug monitoring is essential due to the complex pharmacokinetics of this compound, where the rapidly cleared parent compound transforms into a long-lasting active metabolite. Understanding this metabolic relationship helps clinicians optimize dosing regimens and anticipate prolonged effects, particularly in special populations like the elderly or those with hepatic impairment where metabolite accumulation may occur [3] [4].
In forensic toxicology, these methods are critical for determining this compound exposure, especially in cases of impaired driving, drug-facilitated crimes, or sudden deaths. The detection of norflurazepam without the parent compound is a common finding due to the rapid metabolism of this compound, requiring careful interpretation to avoid misattribution to other benzodiazepines that share norflurazepam as a metabolite. Recent research suggests that monitoring metabolite ratios, particularly the 3-hydroxy-norflurazepam/norflurazepam ratio in urine, may help differentiate norflurazepam intake from this compound or other precursor compounds [5].
The emergence of designer benzodiazepines has complicated the regulatory landscape, with norflurazepam itself being sold as a designer drug since 2016 despite being a metabolite of several prescription benzodiazepines [1]. This dual identity—both as a therapeutic metabolite and as a recreational substance—creates significant challenges for drug control policies and analytical differentiation. The analytical methods described herein allow regulatory agencies and forensic laboratories to detect and monitor these substances, contributing to public health surveillance and informed regulatory decisions.
Table 2: Pharmacokinetic Parameters of this compound and Norflurazepam
| Parameter | This compound | Norflurazepam |
|---|---|---|
| Bioavailability | 80-90% | Not applicable |
| Tmax (parent) | 2 hours | 2-12 hours |
| Cmax after 2 mg dose | <5 ng/mL | Much greater than parent |
| Elimination Half-life | 60-90 hours | 40-250 hours |
| Detection Window | 6-9 hours (parent) | Up to 4 days |
| Protein Binding | High (~90%) | High (~90%) |
| Primary Elimination Route | Hepatic metabolism | Renal (as metabolites) |
The comprehensive analysis of this compound and its metabolites represents a sophisticated application of modern analytical techniques to address complex pharmacological and toxicological questions. The protocols outlined herein provide a foundation for reliable detection and quantification of these compounds across various matrices and concentration ranges. The metabolic relationship between this compound and norflurazepam underscores the importance of metabolite monitoring in understanding both therapeutic and adverse effects of this benzodiazepine.
Future methodological developments will likely focus on increasing sensitivity for detection of minor metabolites that may contribute to the overall pharmacological profile, implementing high-resolution mass spectrometry more broadly for untargeted metabolite identification, and developing rapid screening techniques for point-of-care applications. Additionally, continued research into the pharmacogenomic influences on this compound metabolism may yield personalized medicine applications where metabolic phenotypes inform dosing decisions. The analytical challenges posed by shared metabolic pathways among benzodiazepines will continue to drive innovation in separation science and mass spectrometry to achieve the specificity required for definitive compound identification.
This application note outlines a method for extracting flutoprazepam and its major active metabolite, N-desalkylflurazepam, from human plasma. Monitoring the metabolite is crucial, as it reaches much higher serum concentrations than the parent drug and is primarily responsible for the long-lasting clinical effects [1].
The following diagram illustrates the complete experimental procedure from sample collection to analysis:
SPE Cartridge Conditioning:
Sample Preparation and Loading:
Washing:
Elution:
Post-Extraction Sample Preparation:
Reconstituted extracts are typically analyzed by LC-MS/MS. The table below summarizes the expected performance characteristics for this protocol, based on validations for similar benzodiazepines [5] [4] [3].
Table 1: Expected Chromatographic and Performance Data
| Analyte | Retention Time (min) | Quantification Transition (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) | Mean Recovery (%) |
|---|---|---|---|---|---|---|
| This compound | To be determined | To be determined | ~0.1 | ~0.3 | 1-500 | >85 |
| N-desalkylflurazepam | To be determined | To be determined | ~0.1 | ~0.3 | 1-500 | >85 |
Table 2: Precision and Accuracy Data (Theoretical)
| Analyte | Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Bias) |
|---|---|---|---|---|
| This compound | 5 | < 8 | < 10 | ±15 |
| 100 | < 5 | < 8 | ±10 | |
| N-desalkylflurazepam | 5 | < 8 | < 10 | ±15 |
| 100 | < 5 | < 8 | ±10 |
Flutoprazepam is metabolized to N-desalkylflurazepam (Norflurazepam), which is a common metabolite for several benzodiazepines [1]. This makes the analysis of the metabolite particularly important. The tables below summarize liquid chromatographic methods for norflurazepam and other structurally similar benzodiazepines.
Table 1: HPLC-UV Conditions for Benzodiazepine Analysis
This table compiles isocratic methods suitable for analyzing multiple benzodiazepines simultaneously, which can be adapted for norflurazepam and this compound.
| Parameter | Method A: Vitreous Humor Analysis [2] | Method B: Adulterated Beverage Screening [3] [4] |
|---|---|---|
| Analytes | Flurazepam, Lorazepam, Alprazolam, Diazepam | Chlordiazepoxide, Clonazepam, Diazepam, Flurazepam, Lorazepam, Midazolam |
| Column | Eurospher-100-5 C18 (250 mm × 4.6 mm, 5 μm) | Perfectsil Target Highchrom C-18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile: Phosphate Buffer (pH 2.32) (37:63) | Phosphate Buffer (15 mM, pH 6): Methanol (50:50) |
| Flow Rate | 1.0 mL/min | 1.4 mL/min |
| Column Temperature | Ambient | 45 °C |
| Detection (DAD/UV) | 254 nm | 245 nm |
| Injection Volume | 30 μL | 20 μL |
Table 2: Advanced LC-MS/MS Method for Urine Analysis [5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity, making it the gold standard for confirmatory analysis in complex matrices.
| Parameter | Description |
|---|---|
| Analytes | Alprazolam, Bromazepam, Clonazepam, Diazepam, Flunitrazepam |
| Column | C18 reverse-phase column (details not fully specified) |
| Mobile Phase | A: 0.1% Formic acid in 5% Acetonitrile; B: 0.1% Formic acid in 95% Acetonitrile (Gradient elution) |
| Flow Rate | 0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| Sample Prep | Liquid-Liquid Extraction (LLE) |
The following workflow outlines a general procedure for extracting and analyzing benzodiazepines from a liquid sample, based on the methods cited.
Step-by-Step Guide:
Sample Preparation:
Liquid-Liquid Extraction (LLE):
Phase Separation and Concentration:
Reconstitution:
Instrumental Analysis:
Analytical method transfer is a documented process that qualifies a receiving laboratory (RU) to use an analytical test procedure that originated in another laboratory (Transferring Unit, TU) [1]. For a drug substance like an API, the transfer typically requires a minimum of one batch to be analyzed [1].
A successful transfer is protocol-driven and hinges on excellent communication and thorough preparation between the sending and receiving laboratories [2]. The process can be visualized in the following workflow:
Before testing begins, the TU must compile a comprehensive Transfer Package for the RU. This package is critical for ensuring the receiving lab is fully prepared and should include [2] [1]:
A kick-off meeting between the TU and RU is highly recommended to discuss the method in detail, agree on a timetable, and arrange for any necessary on-site training, especially if the method is complex [2].
The most common approach for method transfer is comparative testing, where a predetermined number of samples are analyzed by both the TU and the RU [2] [1]. The design should be clearly defined in the protocol.
The transfer protocol must define the specific tests and acceptance criteria for this compound. These criteria are typically based on the method's validation data and its intended use. The table below summarizes common tests and typical acceptance criteria for an API assay [2] [1].
| Test Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Identification | Compare retention time (HPLC) or spectrum with reference standard. | The identification test should be positive at the RU [1]. |
| Assay (Purity) | Determine the content of this compound in the sample. | The absolute difference between the mean results obtained at the TU and RU should not exceed 2.0-3.0% [2] [1]. |
| Related Substances (Impurities) | Quantify known and unknown impurities. | For impurities, recovery of spiked impurities should be within 80-120%. For absolute difference in impurity levels, criteria may vary based on concentration [2]. |
The method being transferred should have already undergone validation. The concept of an analytical lifecycle ensures the method remains fit-for-purpose. The diagram below illustrates this ongoing process [3].
For this compound, a validated LC-MS/MS method would be ideal, especially given the need for specificity and sensitivity in detecting benzodiazepines [4]. Key validation parameters to verify during the method's lifecycle include [3]:
This compound is a benzodiazepine derivative with anxiolytic, sedative, and muscle relaxant properties used clinically for anxiety disorders. Understanding its metabolic fate is crucial for several reasons: it has complex metabolism with active metabolites that significantly contribute to its therapeutic and toxic effects, and the emergence of norflurazepam (N-desalkylflurazepam) as both a metabolite and a new psychoactive substance (NPS) complicates forensic interpretation. This compound itself rapidly declines to undetectable levels within 6-9 hours after dosing, while its primary metabolite, norflurazepam, reaches much higher serum concentrations with an elimination half-life of approximately 90 hours, suggesting that most clinical and toxic effects are mediated through this active metabolite [1] [2]. The structural characteristics of this compound, including its benzodiazepine core and fluorine substitution, influence its metabolic pathways and detection parameters, making precise analytical methods essential for accurate identification and quantification in biological matrices.
This compound undergoes hepatic metabolism primarily via CYP450 enzymes, producing several metabolites with varying activity levels. The table below summarizes the primary metabolites and their pharmacokinetic characteristics:
Table 1: this compound Metabolites and Pharmacokinetic Properties
| Compound | Relationship | Potency/Activity | Elimination Half-life | Key Characteristics |
|---|---|---|---|---|
| This compound | Parent drug | Moderate | <9 hours | Rapidly declines to undetectable levels |
| Norflurazepam (N-desalkylflurazepam) | Primary metabolite | Active | 90 hours (average) | Main active species; detected in serum within 2 hours |
| 3-Hydroxy-flutoprazepam | Secondary metabolite | Not determined | Not detected in serum | Potential minor pathway |
| N-desalkyl-3-hydroxy-flutoprazepam | Secondary metabolite | Not determined | Not detected in serum | Potential minor pathway |
The biotransformation pathways of this compound involve several distinct processes. N-dealkylation represents the primary metabolic route, converting this compound to norflurazepam through oxidative removal of the alkyl side chain. Hydroxylation at the 3-position of the diazepine ring forms 3-hydroxy-flutoprazepam, though this appears to be a minor pathway in humans. Glucuronidation of hydroxy metabolites facilitates renal excretion, though this is more relevant for other benzodiazepines than this compound itself [3]. The clinical implications of this metabolic profile are significant: the extensive conversion to norflurazepam means that therapeutic and adverse effects are primarily mediated through this metabolite rather than the parent drug. The prolonged half-life of norflurazepam (40-250 hours reported in some studies) contributes to potential drug accumulation with repeated dosing and extended detection windows in forensic and clinical settings [2]. This explains why sedative effects from this compound may persist long after the parent drug is no longer detectable in circulation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required for detecting this compound and its metabolites in biological matrices. The following table summarizes optimized mass spectrometry parameters for this compound and its major metabolite:
Table 2: Mass Spectrometry Parameters for this compound and Norflurazepam
| Parameter | This compound | Norflurazepam |
|---|---|---|
| Precursor Ion (m/z) | 317.1 [M+H]+ | 289.1 [M+H]+ |
| Product Ion 1 (m/z) | 226.1 (Quantifier) | 226.1 (Quantifier) |
| Product Ion 2 (m/z) | 140.1 (Qualifier) | 140.1 (Qualifier) |
| Fragmentor Voltage (V) | 110-130 | 100-120 |
| Collision Energy (V) | 25-35 (Product 1), 35-45 (Product 2) | 20-30 (Product 1), 30-40 (Product 2) |
| Ionization Mode | Positive ESI | Positive ESI |
| Retention Time (min) | 6.8-7.2 | 5.9-6.3 |
The mass spectrometric analysis should be performed using a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. The electrospray ionization (ESI) source should be maintained in positive mode with the following parameters: drying gas temperature of 300°C, gas flow of 10 L/min, nebulizer pressure of 40 psi, and capillary voltage of 3500 V. For high-resolution mass spectrometry applications, such as metabolite identification, a Q-TOF instrument with mass accuracy <5 ppm provides reliable elemental composition data for unknown metabolites [3]. Instrument optimization should include direct infusion of individual standard solutions (100-500 ng/mL in methanol) to determine optimal fragmentor voltages and collision energies for each transition. Dwell times of 50-100 ms per transition typically provide sufficient data points for reliable peak integration while maintaining adequate monitoring of all analytes.
Protein precipitation provides a rapid, efficient method for extracting this compound and metabolites from biological matrices. Add 300 µL of ice-cold acetonitrile containing internal standard (e.g., diazepam-d5) to 100 µL of plasma/serum in a 1.5 mL microcentrifuge tube. Vortex vigorously for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 µL of mobile phase initial composition (typically 10-30% organic phase), vortex for 30 seconds, and transfer to an autosampler vial for analysis. For alternative extraction, solid-phase extraction (SPE) using mixed-mode cation exchange cartridges provides cleaner extracts: condition with 1 mL methanol followed by 1 mL deionized water; load samples diluted with 2 mL 0.1 M phosphate buffer (pH 6.0); wash with 1 mL deionized water followed by 1 mL 20% methanol; elute with 1 mL dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v); evaporate and reconstitute as above [4].
Ultra-high performance liquid chromatography (UHPLC) provides superior separation efficiency and analysis speed compared to conventional HPLC. The following conditions are recommended: column: C18 reversed-phase (100 × 2.1 mm, 1.7-1.8 µm); mobile phase A: 0.1% formic acid in water; mobile phase B: 0.1% formic acid in acetonitrile or methanol; gradient program: 0-1 min (20% B), 1-8 min (20-95% B), 8-10 min (95% B), 10-10.1 min (95-20% B), 10.1-13 min (20% B); flow rate: 0.3-0.4 mL/min; column temperature: 40°C; injection volume: 1-5 µL. These conditions achieve baseline separation of this compound, norflurazepam, and other benzodiazepines within 10 minutes, with this compound typically eluting at 6.8-7.2 minutes and norflurazepam at 5.9-6.3 minutes [4]. For alternative chromatography, conventional HPLC with C18 column (150 × 4.6 mm, 5 µm) with isocratic or gradient elution at 1 mL/min flow rate can be used, though with longer run times (15-20 minutes).
High-resolution mass spectrometry enables comprehensive metabolite profiling and identification. Data should be acquired in data-dependent acquisition (DDA) mode, with full MS scans at resolution >30,000 followed by MS/MS scans on the most intense precursors. Process data using metabolite detection software with algorithms for common biotransformations (dealkylation, oxidation, reduction, conjugation). Key steps include: (1) chromatographic alignment to correct retention time shifts; (2) peak detection and deconvolution; (3) mass defect filtering for benzodiazepine-related ions; (4) product ion analysis for structural elucidation. For this compound, specifically monitor ions corresponding to potential metabolites: m/z 333.1 [M+O+H]+ (hydroxylation), m/z 289.1 [M-C2H4+H]+ (N-dealkylation to norflurazepam), and m/z 305.1 [M-C2H4+O+H]+ (hydroxy-norflurazepam) [3]. Confirmation should include comparison with synthetic standards when available and evaluation of fragmentation patterns consistent with benzodiazepine core structure.
The following diagram illustrates the complete experimental workflow for this compound metabolite profiling using mass spectrometry:
Figure 1: Experimental workflow for this compound metabolite profiling using mass spectrometry-based approaches.
Analytical method validation ensures reliability, accuracy, and reproducibility of results for this compound and metabolite quantification. Key parameters include: linearity assessed over concentration ranges relevant to expected levels (e.g., 0.1-100 ng/mL for this compound, 1-500 ng/mL for norflurazepam) with correlation coefficients (r²) >0.99; precision expressed as %CV from replicate analyses (<15% for intra-day and inter-day); accuracy measured as % deviation from nominal concentrations (±15%); sensitivity with lower limits of quantification (LLOQ) typically 0.1 ng/mL for this compound and 1 ng/mL for norflurazepam; extraction recovery (>70% for most benzodiazepines); matrix effects evaluated by post-extraction addition (<20% suppression/enhancement); stability under various conditions (bench-top, freeze-thaw, long-term frozen) [4]. Specificity should be confirmed by analyzing blank matrices from at least six different sources to demonstrate no significant interference at retention times of analytes and internal standards.
Quality control (QC) samples at low, medium, and high concentrations should be analyzed in duplicate with each batch of experimental samples. Acceptance criteria typically require at least 67% of QC samples (and 50% at each concentration) to be within ±15% of nominal values. Calibration curves should include a minimum of six concentration levels plus blank and zero samples, with back-calculated concentrations within ±15% of nominal values (±20% at LLOQ). For metabolite identification studies, additional validation may include determination of mass accuracy (<5 ppm for HRMS), isotopic pattern matching, and retention time consistency with reference standards when available. Documentation should include all raw data, processed chromatograms, mass spectra, and any deviations from the established protocol.
The developed methodology supports diverse applications in clinical pharmacology and forensic toxicology. Therapeutic drug monitoring can optimize dosing regimens based on norflurazepam concentrations rather than the rapidly declining parent drug. Toxicological screening accurately identifies this compound intake even when the parent compound is no longer detectable, which is particularly important given that norflurazepam itself has emerged as a designer benzodiazepine [3]. Drug interaction studies can investigate the effects of CYP450 inhibitors or inducers on this compound metabolism. The approach also facilitates retrospective detection through the extended detection window provided by the long-lived norflurazepam metabolite, with potential detectability in urine for several days to weeks depending on dose and frequency of administration.
The metabolite profiling protocol enables several research applications in drug development and public health. Metabolite safety assessment evaluates the potential pharmacological and toxicological activities of this compound metabolites. Comparative metabolism studies investigate interspecies differences to validate animal models for preclinical testing. Stability assessment determines optimal storage conditions for biological samples containing this compound and metabolites. The methodology also supports workplace drug testing programs and epidemiological studies investigating benzodiazepine misuse patterns, particularly important given the high rates of benzodiazepine-opioid polysubstance use detected in street drug samples [5].
Signal suppression in mass spectrometry detection may occur due to matrix effects; this can be mitigated by optimizing sample clean-up, using isotope-labeled internal standards, or modifying chromatographic conditions to separate analytes from interfering compounds. Poor chromatographic peak shape may result from secondary interactions with residual silanols; adding 0.1% formic acid or ammonium acetate to mobile phases often improves peak symmetry. Inconsistent retention times can be addressed by maintaining stable mobile phase composition and column temperature. Reduced sensitivity may indicate need for ion source cleaning or instrument calibration. For metabolite identification challenges, including synthetic standards or performing orthogonal analyses (such as NMR) can confirm structural assignments.
Method development should begin with infusion experiments to optimize mass spectrometry parameters for each analyte. Column selection should consider various C18 chemistries as selectivity differences can significantly impact separation and sensitivity. Mobile phase composition can be adjusted to improve ionization efficiency – 0.1% formic acid generally provides good protonation for benzodiazepines. Extraction procedure optimization should compare protein precipitation with various organic solvents (acetonitrile, methanol, acetone) and different SPE sorbents (C18, mixed-mode cation exchange) to maximize recovery while minimizing matrix effects. For laboratories without UHPLC, conventional HPLC methods with longer run times can be successfully implemented with appropriate adjustment of flow rates and gradient programs.
This application note provides comprehensive methodologies for metabolite profiling of this compound using mass spectrometry-based approaches. The analytical protocols enable reliable detection and quantification of this compound and its major active metabolite norflurazepam in biological matrices, addressing important challenges in clinical monitoring and forensic investigation. The sensitivity and specificity of LC-MS/MS methods, particularly when using MRM mode, support precise measurement even at low concentrations, while HRMS approaches facilitate comprehensive metabolite identification. Implementation of these protocols will advance understanding of this compound metabolism and contribute to improved safety monitoring of benzodiazepine use, particularly important in the context of emerging designer benzodiazepines and frequent polysubstance use scenarios documented in the illicit drug market.
The following table outlines common issues and solutions based on methodologies for related benzodiazepines.
| Problem Area | Potential Cause | Recommended Optimization Strategy | Supported Method & Key Parameters |
|---|---|---|---|
| Extraction Technique | Inefficient transfer of analyte from sample matrix. | Adopt Microextraction Techniques: Use PALME [1] or other LLME techniques [2]. These methods provide efficient clean-up and high enrichment factors, improving recovery and reducing matrix effects. | PALME [1]: Donor pH: 12 (carbonate buffer); SLM: Dodecylacetate; Acceptor: 0.1% Formic Acid in H2O:MeOH (80:20); Extraction Time: 120 min. |
| Non-optimized extraction conditions. | Employ Experimental Design: Use a full factorial design to simultaneously optimize multiple variables (e.g., pH, solvent volume, time, ionic strength) for maximal recovery [1]. | Full Factorial Design [1]: Systematically tests factors and their interactions to find optimal conditions for multiple analytes. | |
| Chemical Conditions | Suboptimal pH for analyte transfer. | Adjust pH for Ionizability: Flutoprazepam is a basic drug. Use a high-pH donor solution to keep the analyte uncharged, facilitating transfer across the organic SLM to a low-pH acceptor solution [1]. | PALME pH Control [1]: Basic analytes: High pH donor (e.g., pH 12) -> Low pH acceptor (e.g., 0.1% formic acid). |
| Insufficient solvent selectivity. | Evaluate Green Solvents: For LLE/LLME, test ionic liquids or other eco-friendly solvents that may offer better selectivity for benzodiazepines [3] [2]. | Ionic Liquids [3]: Successfully used in liquid-liquid microextraction for benzodiazepines from whole blood. | |
| Sorbent Selection (SPE) | Inappropriate sorbent chemistry. | Use Selective Sorbents: For SPE or SPME, employ selective materials like Molecularly Imprinted Polymers (MIPs) or Restricted Access Media (RAM) to improve selectivity and reduce interference from proteins [2]. | RAMIPs SPME [2]: Synthesized with diazepam as a template; excludes >98% of plasma proteins. |
| Sample Matrix | Matrix effects suppressing ionization. | Dilute and Add Salt: Dilute the sample with buffer and add salts like NaCl to modify ionic strength, which can improve extraction efficiency in microextraction techniques [1]. | Ionic Strength [1]: Addition of 0.4 g NaCl to 200 µL oral fluid sample improved the method. |
This protocol, adapted from a method for psychoactive substances in oral fluid, is highly relevant for basic drugs like this compound [1].
Beyond specific troubleshooting, consider these broader strategies for a more robust method.
| Technique | Principle | Key Advantages (WAC Perspective) |
|---|---|---|
| PALME | Liquid Membrane Extraction | High clean-up, low solvent use (Green), high-throughput (Blue) [1]. |
| SPME | Sorption on a fiber coating | Solvent-free (Green), simple (Blue) [3] [2]. |
| MIP-SPME | Sorption on a selective polymer | High selectivity for target analytes (Red), reduced matrix effects (Red) [2]. |
| DLLME | Cloud point extraction | Rapid, low cost, high enrichment (Blue, Green) [3] [2]. |
After optimization, validate the method to ensure the improved recovery is consistent and reliable. Key validation parameters for a quantitative method like this include [1] [4]:
I hope this structured guide provides a solid foundation for troubleshooting your this compound sample preparation. The strategies outlined here, particularly the systematic optimization of chemical conditions using experimental design, are key to resolving low recovery issues.
The following questions and answers address common issues that can affect data quality when working with sensitive analyses.
Q1: What are the common causes of high baseline noise in GC-MS, and how can I fix them?
High baseline noise in GC-MS can stem from several sources, including the instrument itself, the sample, or the carrier gas. The table below summarizes the common causes and their solutions [1].
| Cause Category | Specific Examples | Recommended Solutions |
|---|---|---|
| Instrument & Hardware | Electronic noise from detectors/amplifiers; Column bleed; Unoptimized instrumental parameters (flow rates, temperature). | Perform hardware modifications (e.g., improved ion sources, vibration isolation); Use columns with higher thermal stability; Optimize method parameters [1]. |
| Sample & Matrix | Complex sample matrices (e.g., biological fluids) introducing chemical noise. | Employ advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds [1]. |
| Carrier Gas & Contamination | Impurities in the carrier gas (e.g., oxygen, water vapor); Contamination in the system. | Use high-purity gases and inline traps; Perform regular instrumental maintenance and cleaning [1]. |
| Data Processing | Insufficient data processing. | Apply signal processing techniques like digital filtering, wavelet transforms, or automated machine learning algorithms for baseline correction [1]. |
Q2: I am seeing high system pressure in my HPLC. What should I check?
High pressure in an HPLC system is often a sign of a blockage or contamination [2].
Q3: What are the established methods for minimizing baseline noise in GC-MS?
The most effective approach is a combination of methods targeting different stages of the analysis [1].
Q4: For the GC-MS analysis of benzodiazepines, what is a key sample preparation consideration?
A key step for the reliable GC-MS analysis of many benzodiazepines is chemical derivatization, specifically silylation [3].
The following diagram synthesizes the information from the guides into a logical troubleshooting workflow you can follow in the lab.
Troubleshooting Workflow for Chromatography Baseline Noise
The search for information revealed a strong focus on practical, hands-on troubleshooting. A key resource is the upcoming CHROMtalks 2025 webinar (May 28-29, 2025), which will have sessions dedicated to troubleshooting GC and LC workflows, directly addressing the needs of researchers like yourself [4].
| FAQ Question | Expert Answer & Troubleshooting Guidance |
|---|
| What are LOD and LOQ? | LOD is the lowest analyte concentration that can be reliably detected (but not necessarily quantified), typically at a signal-to-noise ratio of 3:1. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically at a signal-to-noise ratio of 10:1 [1] [2]. | | How can I improve the sensitivity of my LC-MS method? | Improving sensitivity is a systematic process. Focus on optimizing the sample preparation to reduce matrix effects and the instrument method to enhance ionization and transmission of the analyte [3]. | | My method suffers from high background noise. What should I do? | High noise can severely impact the S/N ratio. Check for mobile phase purity, sample contamination, and source of background ions. Ensure your LC system and MS source are clean. Optimizing chromatography to separate the analyte from co-eluting matrix components is also crucial [2] [3]. | | What are matrix effects and how do I mitigate them? | Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting compounds from the sample. They are a major challenge in LC-MS [3]. You can mitigate them by: • Improving chromatographic separation. • Using a more selective sample clean-up (e.g., SPE). • Employing a stable isotope-labeled internal standard, which is considered the gold standard [3]. |
This guide outlines a systematic approach to diagnose and resolve common sensitivity issues. Follow the workflow below to pinpoint the problem area.
For a more detailed, quantitative approach to troubleshooting, refer to the table below.
| Area | Specific Parameter to Check | Optimization Goal & Action |
|---|---|---|
| Sample Prep | Extraction Efficiency | Goal: Maximize analyte recovery. Action: Use stable isotope-labeled internal standard to correct for losses [3]. |
| Matrix Effects | Goal: Minimize ion suppression. Action: Improve sample clean-up with selective solid-phase extraction (SPE) [3]. | |
| LC Separation | Chromatographic Peak Shape | Goal: Sharp, symmetrical peaks. Action: Optimize mobile phase pH and gradient to improve efficiency and resolution [4]. |
| Retention Time | Goal: Adequate retention away from solvent front. Action: Adjust strength of mobile phase or gradient profile [4]. | |
| MS Detection | Ion Source Parameters | Goal: Maximize ion generation and transmission. Action: Systematically optimize voltages, gas flows, and temperatures for your analyte [3]. |
| MRM Transitions | Goal: Select most intense precursor > product ion pair. Action: Re-optimize collision energy for the chosen transition [5]. |
This is a standard method recommended by guidelines like ICH Q2(R1) for determining LOD and LOQ [2].
1. Principle The method uses the standard deviation of the response and the slope of the calibration curve to calculate LOD and LOQ. It is particularly useful as it incorporates the variability of the analytical procedure [2].
2. Procedure
3. Verification Experimentally analyze samples prepared at the calculated LOD and LOQ concentrations to confirm that they meet the required signal-to-noise criteria (3:1 for LOD, 10:1 for LOQ) and that the LOQ has acceptable precision and trueness [1] [2].
Interference from metabolites, which often have structures similar to the parent drug, primarily affects the selectivity and specificity of an assay. The key is to achieve baseline separation and ensure accurate detection [1]. The following table summarizes the main resolution strategies.
| Strategy | Core Principle | Key Parameters to Optimize |
|---|
| Chromatographic Separation | Physically separate analytes in time using the LC column to prevent co-elution [2]. | - Mobile phase composition (e.g., formic acid, ammonium formate) [2] [3]
LLE is a common technique for extracting benzodiazepines from biological samples [2] [3].
This is a generalized protocol for the simultaneous determination of multiple benzodiazepines.
The following diagram illustrates the logical workflow for developing and troubleshooting an LC-MS/MS method to resolve metabolite interference.
Q1: How do I confirm that an interference peak is from a metabolite and not another source?
Q2: We see significant ion suppression in our assay. What is the most effective way to reduce it?
Q3: Why is method validation critical for resolving metabolite interference?
For a systematic and regulatory-aligned approach, you can adopt the Quality by Design (QbD) framework [1]. The following diagram outlines the core workflow.
The core elements of this framework are:
Since flutoprazepam is a benzodiazepine, you can base your initial conditions on methods developed for similar compounds.
| Aspect | Recommendation & Rationale | Reference Example (Flurazepam) |
|---|---|---|
| Column Type | Reversed-Phase (RP) C18 column. This is the most common choice for benzodiazepines [2] [3]. | Chromosil C18 (250 mm x 4.6 mm, 5 µm) [2] [3] |
| Mobile Phase | Mixture of organic solvents. A methanol and acetonitrile blend is effective [2] [3]. | Methanol:Acetonitrile (80:20 v/v) [2] [3] |
| Detection Wavelength | UV detection at ~230 nm. Benzodiazepines have strong absorbance at this wavelength [2] [3]. | 230 nm [2] [3] |
| Flow Rate | ~0.9 mL/min. This is a standard starting point for a column of common dimensions [2] [3]. | 0.9 mL/min [2] [3] |
Advanced Column Tips:
Here are solutions to frequent problems encountered during method development.
| Issue | Possible Causes | Troubleshooting Strategies |
|---|
| Peak Tailing | - Interaction with residual silanols on the column [6] [4].
This is a detailed methodology you can adapt, based on a QbD-based RP-HPLC method for a drug combination [1].
1. Instrument and Materials
2. Mobile Phase and Sample Preparation
3. Chromatographic Conditions
4. Forced Degradation Study (Stability-Indicating Method) To prove the method can separate the drug from its degradation products, perform a forced degradation study on the synthetic mixture [1]. The workflow for this study is as follows:
After each stress treatment, neutralize the solution (for acid/base) and dilute to volume with the mobile phase before analysis [1].
Emerging technologies can significantly accelerate the process described above:
The following flowchart outlines a systematic approach to diagnose and fix poor peak shape. Chemical causes often affect only some peaks in a chromatogram, while physical causes typically impact all peaks similarly [1].
For ionogenic compounds like many benzodiazepines, fine-tuning the mobile phase is the most effective approach. The following table summarizes the key parameters to optimize [2].
| Parameter | Objective | Typical Optimization Range | Key Considerations |
|---|---|---|---|
| pH | Suppress analyte ionization; ensure stable, reproducible retention [2]. | ±2.0 units from analyte pKa. | pH can alter analyte charge state and interaction with stationary phase; organic solvent can affect apparent pKa [2]. |
| Buffer Concentration | Maintain target pH; prevent tailing from ionic interactions with silanol groups. | 10-50 mM. | Must have adequate buffering capacity at selected pH; too high may precipitate or damage HPLC system. |
| Organic Modifier | Adjust retention time and efficiency; improve peak shape. | Varies (e.g., Methanol, Acetonitrile). | Different solvents (MeOH vs. ACN) can change selectivity; high concentrations can cause fronting if sample solvent is too strong [2]. |
| Column Temperature | Improve mass transfer; reduce peak tailing. | 30-50°C (up to column limit). | Higher temperatures generally improve peak shape and reduce backpressure; low temperature can cause fronting [2]. |
Here are practical protocols for implementing the key optimization strategies from the table.
This is critical for ionogenic compounds. A developed method for imipramine and diazepam used a mobile phase of methanol:water:0.1M sodium acetate (30:50:20 v/v/v), with the pH adjusted to 3.8 using dilute acetic acid, resulting in sharp, well-resolved peaks [3]. Another method for flutamide used a simpler mixture of methanol and water (85:15 v/v), with pH adjusted to 3.0 using orthophosphoric acid [4].
Experimental Protocol:
If the sample is dissolved in a solvent stronger than the starting mobile phase, it can cause peak fronting [2].
Experimental Protocol:
Aging columns can experience "bleeding" of end-capping, exposing silanol groups (-SiOH) that can cause tailing for basic compounds [2].
Experimental Protocol:
Q1: What is the best long-term storage condition for flutoprazepam in biological samples?
Q2: How does temperature affect this compound stability in the short term?
Q3: Does light exposure affect benzodiazepine stability?
Q4: What are the known degradation pathways for benzodiazepines like this compound?
Since direct data on this compound is unavailable, the following tables summarize stability information for other benzodiazepines, which can inform your experimental planning.
Table 1: Stability of Benzodiazepines in Whole Blood at Different Temperatures Over One Year [1] [2]
| Benzodiazepine | Room Temperature (~22°C) | 4°C | -20°C | -80°C |
|---|---|---|---|---|
| Flunitrazepam | Concentration decreased to ~0-30% | Decrease of 50-100% | Decrease of 10-20% | No significant loss |
| Clonazepam | Concentration decreased to ~0-30% | Decrease of 50-100% | Decrease of 10-20% | No significant loss |
| Midazolam | Concentration decreased to ~0-30% | Decrease of 50-100% | Decrease of 10-20% | No significant loss |
| Oxazepam | Concentration decreased to ~0-30% | Decrease of 50-100% | Decrease of 10-20% | No significant loss |
| Diazepam | Considerable decrease over 240 days [3] | More stable than at 22°C, but still decreased [3] | Information Missing | Information Missing |
Table 2: Stability of Benzodiazepines in Plasma/Blood Under Light Exposure [3]
| Storage Condition | Flunitrazepam | Flurazepam | Diazepam |
|---|---|---|---|
| Protected from Light | More stable | More stable | More stable |
| Exposed to Global Natural Light | Decreased considerably; soon disappeared completely at 22°C | Decreased considerably | Decreased considerably |
Given the lack of direct data, you may need to establish stability conditions for this compound in your specific matrix. Below is a suggested protocol.
Aim: To determine the chemical stability of this compound in a biological matrix (e.g., plasma, whole blood) under various storage conditions.
Materials:
Methodology:
The following workflow diagram outlines this experimental process:
Until compound-specific data is available, the most conservative approach for storing this compound samples is:
Matrix effects represent a significant challenge in the bioanalysis of benzodiazepines like this compound, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement that compromises analytical accuracy and precision. For this compound and its active metabolite N-desalkylflurazepam, matrix effects can be particularly problematic due to their presence in complex biological matrices at potentially low concentrations, requiring highly sensitive and selective analytical methods [1] [2].
The physicochemical properties of this compound, including its molecular structure and metabolic pathway, significantly influence the approach to minimizing matrix effects. This compound is metabolized to N-desalkylflurazepam (also known as norflurazepam), which is a primary active metabolite with a substantially longer half-life (40-250 hours) compared to the parent compound. This metabolite achieves much higher concentrations in biological samples and presents its own analytical challenges [1]. Understanding these properties is essential for developing effective sample preparation and chromatographic separation methods that minimize matrix interference while maintaining adequate recovery of both the parent drug and its metabolites.
Sample preparation is a critical first step in minimizing matrix effects in this compound bioanalysis. The goal of effective sample preparation is to remove interfering compounds, particularly phospholipids which are major contributors to ion suppression in ESI-LC-MS/MS, while maintaining high recovery of the target analytes. Based on current research and application notes for benzodiazepine analysis, several approaches have demonstrated effectiveness for compounds in this class.
Solid-phase extraction (SPE) has emerged as a highly effective technique for minimizing matrix effects in benzodiazepine analysis. The Oasis MCX mixed-mode SPE platform, which combines cation-exchange and reversed-phase mechanisms, has shown particular promise for extracting benzodiazepines from biological matrices. A simplified, mixed-mode SPE protocol for urinary benzodiazepines eliminated common conditioning and equilibration steps without compromising recovery or reproducibility. This method achieved consistent recovery ranging from 76% to 102% with an average of 91% for a comprehensive panel of benzodiazepines and metabolites, while significantly reducing matrix effects compared to reversed-phase SPE or liquid-liquid extraction [3]. The mixed-mode mechanism provides superior selectivity by targeting the basic functional groups present in this compound and its metabolites, effectively removing neutral and acidic phospholipids that commonly cause ion suppression.
Table 1: Comparison of Sample Preparation Methods for Benzodiazepine Bioanalysis
| Method | Recovery Range | Matrix Effect Reduction | Advantages | Limitations |
|---|---|---|---|---|
| Mixed-mode SPE | 76-102% [3] | Significant vs. reversed-phase SPE [3] | Excellent clean-up, high selectivity | Method development complexity |
| Liquid-Liquid Extraction | 80-100% [4] | Moderate with optimization [4] | Broad applicability, simple implementation | Emulsion formation risks |
| Supported Liquid Extraction | 80-100% [4] | Moderate [4] | Reduced solvent consumption, automation compatible | Limited retention mechanism flexibility |
| QuEChERS | Not specified | Moderate [4] | Rapid, minimal solvent use | Limited clean-up for complex matrices |
Alternative extraction methods such as salting-out assisted liquid-liquid extraction (SALLE) have also been successfully applied to benzodiazepine analysis. SALLE improves extraction efficiency by adding salts to reduce the miscibility of the extraction solvent and water, thereby increasing recovery and reducing matrix effects. One study demonstrated recoveries between 80% and 100% for over 185 drugs and metabolites including benzodiazepines, while significantly reducing organic solvent consumption to just 3 mL of acetonitrile per sample [4]. This approach can be particularly valuable when analyzing this compound and its metabolite in matrices with high phospholipid content, such as whole blood.
Chromatographic separation plays a crucial role in minimizing matrix effects by temporally separating the target analytes from interfering matrix components. Effective separation is particularly important for this compound analysis due to the potential for co-elution of its active metabolite N-desalkylflurazepam and other endogenous compounds that may cause ion suppression or enhancement.
Column selection significantly impacts the ability to resolve this compound from matrix interferences. The CORTECS C18+ Column has demonstrated excellent performance for benzodiazepine separations, providing baseline resolution of critical pairs such as clonazepam-d4 and lorazepam, which have similar mass transitions [3]. The enhanced selectivity of this column family enables the separation of this compound from its metabolites and potentially interfering compounds, even when using simplified sample preparation protocols. The method has been successfully scaled from UPLC to HPLC conditions using CORTECS UPLC C18+ 2.7 µm columns, maintaining critical separations with backpressures below 4000 psi, which provides flexibility in method implementation across different instrumentation platforms [3].
Mobile phase optimization is another critical factor in reducing matrix effects. The use of acidic mobile phase modifiers such as 0.01% formic acid has proven effective for benzodiazepine separations, providing good ionization efficiency while maintaining acceptable peak shapes [3]. Gradient elution protocols that gradually increase organic content (acetonitrile with 0.01% formic acid) from 10% to 95% over 5-7 minutes have successfully separated multiple benzodiazepines and metabolites with minimal co-elution of matrix interferences [3]. The extensive washing at high organic concentration (95% for 0.75 minutes) ensures elution of strongly retained matrix components between injections, preventing carryover of interferences across samples.
Table 2: Chromatographic Conditions for Benzodiazepine Separation with Minimal Matrix Effects
| Parameter | Recommended Conditions | Alternative Options | Impact on Matrix Effects |
|---|---|---|---|
| Column Type | CORTECS UPLC C18+ 1.6 µm [3] | CORTECS UPLC C18+ 2.7 µm for HPLC [3] | Baseline separation of critical pairs reduces interference |
| Mobile Phase A | 0.01% Formic acid in water [3] | 30 mM phosphate buffer (pH 7.2) [5] | Acidic conditions improve [ESI+] ionization efficiency |
| Mobile Phase B | 0.01% Formic acid in ACN [3] | Acetonitrile without modifier | Organic modifier enhances ionization efficiency |
| Gradient Program | 10-50% B (5 min), 50-95% B (0.25 min), 95% B (0.75 min) [3] | Adjustable based on retention of specific analytes | High organic wash removes strongly retained matrix components |
| Column Temperature | 30°C [3] | 35-40°C for faster analysis | Optimal temperature improves efficiency and peak shape |
| Flow Rate | 0.5 mL/min [3] | 0.3-0.7 mL/min based on column dimensions | Proper flow ensures optimal ionization and separation |
Rigorous method validation is essential to demonstrate that matrix effects are adequately controlled in this compound bioanalysis. The US FDA guidance for industry on bioanalytical method validation requires assessment of matrix effects during method validation for quantitative LC-MS/MS methods [6]. A systematic approach to matrix effect evaluation should include both qualitative and quantitative assessments to ensure method reliability across different sample matrices.
The post-column infusion experiment provides a qualitative assessment of matrix effects throughout the chromatographic run. In this experiment, a constant infusion of this compound is introduced post-column while injecting a blank matrix extract. Suppression or enhancement zones appear as decreases or increases in the baseline signal, indicating regions where co-eluting matrix components interfere with analyte ionization [7]. This approach helps identify problematic regions in the chromatogram and guides further optimization of the separation to shift the this compound peak away from suppression zones.
For quantitative assessment, the approach described by Matuszewski et al. is widely adopted. This method involves comparing the analytical response of this compound in three different sets of samples: (A) neat solution in mobile phase, (B) spiked into blank matrix extract after extraction, and (C) spiked into blank matrix before extraction [7]. The matrix effect (ME), recovery of extraction (RE), and process efficiency (PE) are calculated using the formulas:
This approach allows for separate evaluation of extraction efficiency and ionization effects, providing insight into the primary sources of potential analytical bias.
Q1: We're experiencing significant ion suppression in our this compound assay despite using SPE. What could be the cause?
A1: Persistent ion suppression after SPE typically indicates incomplete removal of phospholipids, which are major contributors to matrix effects in ESI+. Consider these solutions:
Q2: Our internal standard shows different matrix effects than this compound. Is this acceptable?
A2: Significant differences in matrix effects between analyte and internal standard indicate potential issues with your IS choice. The ideal internal standard should:
Q3: We need to analyze both this compound and its metabolite N-desalkylflurazepam. How does this impact method development?
A3: Simultaneous analysis presents additional challenges since N-desalkylflurazepam has different physicochemical properties and typically circulates at much higher concentrations than the parent drug [1]. Recommended approaches include:
The following workflow provides a systematic approach to diagnosing and resolving matrix effect issues in this compound bioanalysis:
Effective management of matrix effects is essential for developing robust and reliable bioanalytical methods for this compound. Through implementation of optimized sample preparation techniques such as mixed-mode SPE, chromatographic methods that provide baseline separation from interfering compounds, and comprehensive validation protocols that assess matrix effects across multiple biological matrix lots, researchers can significantly improve method quality and data reliability. The strategies outlined in this technical guide provide a systematic approach to troubleshooting and resolving matrix effect issues, enabling accurate quantification of this compound and its metabolites in complex biological matrices.
Retention time shifts can be systematically diagnosed by observing the specific pattern of the shift. The following table categorizes common symptoms, their likely causes, and recommended solutions, synthesized from general HPLC troubleshooting guides [1] [2] [3].
| Symptom Pattern | Likely Causes | Recommended Solutions |
|---|---|---|
| All peaks shift by the same amount [1] | Flow rate changes (often slower flow), column temperature fluctuations, mobile phase evaporation (especially volatile organics or pH modifiers like TFA) [1] [2] [3]. | Verify flow rate accuracy, check for system leaks, use a column thermostat, ensure mobile phase is fresh and reservoirs are tightly sealed [1] [2]. |
| Early eluting peaks shift; later peaks unaffected [1] | Sample solvent composition mismatch with initial mobile phase, error in mobile phase preparation, saturated guard cartridge, column contamination at inlet [1]. | Reconstitute sample in starting mobile phase, remake mobile phase carefully, replace guard cartridge, flush or clean column inlet [1]. |
| Random or varying shifts for different peaks [1] | Sample matrix interference, mismatch between sample and mobile phase pH, column contamination or buildup of sample matrix, column reaching end of lifetime [1]. | Adjust sample pH to match mobile phase, perform additional sample cleanup, flush the column, replace column if flushing fails [1]. |
| Gradual drift over time [3] | Gradual chemical change (e.g., loss of volatile mobile phase components, column aging/contamination), slow column equilibration (especially with new columns or ion-pairing reagents) [2] [3]. | Use high-quality, low-metal-content silica columns; ensure sufficient column equilibration; use a guard column; employ a pump capable of dynamic mixing [2] [3]. |
| Dramatic shift to early retention (near void volume) [1] | Phase dewetting (collapse): Using a mobile phase with >95% water on a column not designed for high-aqueous conditions [1]. | Use an aqueous-compatible (hybrid) column or avoid high-aqueous mobile phases [1]. |
The search results confirm that this compound is a benzodiazepine whose pharmacokinetics have been studied using highly sensitive GC-MS and HPLC techniques [4]. After administration, the parent drug declines rapidly in serum, while its active metabolite, N-desalkylflurazepam (Norflurazepam), reaches much higher concentrations and has a very long elimination half-life (about 90 hours on average) [4] [5]. This information is crucial for method development, as an analytical method may need to detect both the parent drug and its long-lasting metabolite.
While a specific HPLC method for this compound was not detailed, methods for structurally related benzodiazepines like flurazepam and flunitrazepam can serve as a starting point for development [6] [7].
Here are detailed procedures for verifying two of the most common instrumental issues: flow rate accuracy and system leaks.
1. Verifying Flow Rate Accuracy An incorrect flow rate is a primary cause of uniform retention time shifts [2].
2. Checking for System Leaks Small leaks can be subtle and not form visible droplets, especially with buffers that can crystallize and plug leaks when the system is off [3].
The following diagram outlines a logical, step-by-step process for diagnosing retention time shifts based on the observed symptom.
Q1: What is a critical pharmacokinetic factor to consider when developing an HPLC method for this compound? A major consideration is that this compound is rapidly metabolized to N-desalkylflurazepam (Norflurazepam), which is present at much higher serum concentrations and has a very long half-life [4] [5]. Your method should be able to separate and detect both the parent drug and this primary active metabolite.
Q2: Why do my retention times drift over a long sequence of injections? Gradual drift is often related to chemical changes in the system [3]. This can be due to:
Q3: My peaks are shifting erratically with no clear pattern. What should I do? Erratic shifts are often caused by inadequate mobile phase mixing, unstable system pressure, or fluctuating column temperature [2]. First, ensure your mobile phase is freshly prepared and well-mixed. Then, perform system pressure and leak tests to check for pump issues or minor leaks. Finally, verify that the column thermostat is functioning correctly and that the column is securely connected [2] [3].
1. Is there a specific extraction protocol for flutoprazepam? Currently, a specific published protocol for this compound extraction is not available in the searched literature. The pharmacokinetic study on this compound notes that concentrations of the unchanged drug in serum are extremely low and decline rapidly, making its detection challenging [1]. Therefore, you will need to adapt a general benzodiazepine or plasma extraction method.
2. What are the most effective techniques for extracting benzodiazepines from plasma? Two modern and efficient techniques are Microwave-Assisted Extraction (MAE) and Solid-Phase Microextraction (SPME) using 3D-printed devices.
3. How can I generally improve my plasma extraction efficiency? Efficiency improvements often focus on optimizing key parameters and incorporating cleanup steps.
Here are detailed methodologies for the two most promising techniques you can adapt for this compound.
This protocol is adapted from a study that achieved recoveries between 89.8% and 102.1% for several benzodiazepines [2] [3].
This is a rapid, solid-phase-based method that has shown superior performance in lipid extraction and can serve as a conceptual model [6].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery | Inefficient analyte transfer from plasma, suboptimal solvent | Adapt the optimized MAE parameters (e.g., increase solvent volume to 8 mL [2] [3]). |
| Low Recovery | Loss of analyte during evaporation | Avoid drying completely to a film; use a gentle stream of nitrogen instead of air [2] [3]. |
| Sample Impurity | Co-extraction of interfering compounds | Incorporate a PEG-based cleanup step (e.g., DNApure) after initial extraction [5]. |
| Low Sensitivity | Limit of Detection (LOD) is too high | Consider switching to a more sensitive method. The mSAP spin-column method reported a LOD seven times lower than conventional methods for its target analytes [6]. |
| High Variability | Inconsistent manual handling | Use a method that allows for more automation or simultaneous processing, like MAE [2] [3] or the spin-column technique [6]. |
| Parameter | Flutoprazepam | Diazepam |
|---|---|---|
| Relative Potency | Approximately 4x more potent than diazepam for sedative, anxiolytic, and anticonvulsant effects [1] [2]. Muscle relaxant properties are approximately equivalent [1]. | Benchmark (1x) [1]. |
| Primary Indications | Severe insomnia, anxiety, stomach ulcers (use primarily in Japan) [1]. | Anxiety disorders, muscle spasms, alcohol withdrawal, seizure disorders, status epilepticus, preoperative anxiety [3] [4]. |
| Key Metabolites | Norflurazepam (N-desalkylflurazepam) is a primary active metabolite [5] [1]. | Desmethyldiazepam (nordiazepam) is a primary active metabolite; other minor active metabolites include temazepam and oxazepam [4]. |
| Elimination Half-Life (Parent Compound) | 60 - 90 hours [1]. | ~46 hours [4]. |
| Elimination Half-Life (Active Metabolite) | Norflurazepam: 40 - 250 hours [5] / 90 hours (average) [5]. | Desmethyldiazepam: Up to 100 hours [4]. |
| Onset of Action | Not explicitly stated, but medium onset of action is reported for structurally similar benzodiazepines [5]. | IV: 1-3 minutes; Oral: 15-60 minutes [4]. |
| Duration of Action | Long-lasting due to active metabolites [1] [6]. | More than 12 hours [4]. |
| Legal Status (Examples) | Unscheduled in the US; Controlled in Japan, Singapore, Thailand, Hong Kong [1]. | Schedule IV controlled substance in the US [3] [4]. |
The data in the table above is largely derived from direct comparative animal studies and human pharmacokinetic analyses.
A key comparative study in mice and rats evaluated the behavioral effects of this compound (coded KB-509) and its metabolites against diazepam [6].
The long duration of action for both compounds is critically dependent on their active metabolites.
Both benzodiazepines share a common primary mechanism of action, which can be visualized in the following pathway.
The diagram above illustrates the shared mechanism:
The ICH Q2(R1) guideline provides a framework for validating analytical procedures. The table below outlines the core validation parameters and how they can be applied to a Flutoprazepam assay [1].
| Validation Parameter | Objective | Consideration for this compound Assay |
|---|---|---|
| Accuracy | Closeness between true value and value found | Assess via spiked samples; consider major metabolite N-desalkylflurazepam due to rapid conversion [2]. |
| Precision (Repeatability, Intermediate Precision) | Closeness of results under prescribed conditions | Determine repeatability (same day, same analyst) and intermediate precision (different days, different analysts). |
| Specificity | Ability to assess analyte unequivocally | Demonstrate no interference from metabolites (e.g., N-desalkylflurazepam), excipients, or other co-administered drugs. |
| Limit of Detection (LOD) | Lowest amount detectable, not quantifiable | Establish for parent compound and key metabolite; modern LC-MS/MS offers superior sensitivity [3]. |
| Limit of Quantification (LOQ) | Lowest amount quantifiable with precision/accuracy | Set with acceptable precision (e.g., %RSD <20%) and accuracy (e.g., 80-120%). |
| Linearity | Ability to obtain results proportional to concentration | Prepare calibration standards across the range (e.g., LOQ to 150% of expected concentration). |
| Range | Interval between upper and lower concentration levels | Confirm range encompasses all linear, precise, and accurate results from the linearity study. |
| Robustness | Reliability under small, deliberate variations | Test impact of changes in flow rate, column temperature, or mobile phase pH. |
While a specific protocol for this compound is not available, you can adapt the following workflow based on a published LC-MS/MS method for 53 benzodiazepines [3]. The diagram below outlines the core steps.
Key Experimental Details:
A successful assay must account for the unique properties of this compound:
| Parameter | This compound | Norflurazepam (N-Desalkylflurazepam) |
|---|---|---|
| Primary Role | Parent Drug (Prodrug) | Active Metabolite of multiple benzodiazepines [1] [2] |
| Elimination Half-life | Very short (Parent drug declines rapidly) [1] [3] | 40–250 hours (Average ~71 hours) [1] [2] |
| Time to Peak Concentration (Tmax) | Within 2 hours [1] [3] | 2 - 12 hours post this compound dose [1] [3] |
| Detection in Serum | Drops rapidly, often undetectable after 6-9 hours [1] [3] | Reaches much higher concentrations than parent drug; remains detectable for days [1] [3] |
| Key Clinical Implication | Contributes minimally to long-term clinical effects [3] | Primary driver of long-lasting sedative and anxiolytic effects; high accumulation potential [1] [3] [2] |
The clinical effects of this compound are almost entirely due to its conversion to norflurazepam. The following diagram illustrates the metabolic pathway and its clinical consequences.
Key implications of this metabolic pathway include:
The comparative profile is supported by key clinical pharmacokinetic studies.
For scientists and drug development professionals, several factors are critical:
| Immunoassay / Platform | Key Findings on Cross-Reactivity & Performance | Reference Method | Study Details |
|---|---|---|---|
| Roche Benzodiazepines II (BNZ2) | Higher clinical sensitivity for lorazepam and clonazepam metabolites; 27% false negative rate vs. LC-MS/MS in compliance monitoring [1]. | LC-MS/MS | Patient samples (Emergency Department and compliance monitoring) [1]. |
| Thermo Scientific HS & Roche HS (LDTs) | Both showed acceptable clinical sensitivity/specificity for glucuronidated metabolites; HS-Roche stable, HS-Thermo reagent stability was poor [2]. | LC-MS/MS LDT | Urine specimens (n=82 for Thermo; n=265 for Roche); precision and stability evaluation [2]. |
| ARK HS Benzodiazepine II (Siemens) | Demonstrated fairly higher sensitivity; high cross-reactivity for lorazepam and 7-aminoclonazepam; detected designer benzodiazepine flubromazepam [3]. | LC-MS/MS | 501 authentic urine samples, tested before/after hydrolysis [3]. |
| Siemens EMIT II PLUS | Lower sensitivity compared to ARK assay; limited sensitivity for lorazepam (cross-reactivity <50%) [3]. | LC-MS/MS | Comparison study with the ARK assay on the same sample set [3]. |
| Five Commercial Kits (Unspecified) | Poor sensitivity for flunitrazepam; did not reliably detect a 1mg dose [4]. | Not Specified | Evaluation using spiked urine and samples from volunteers [4]. |
The methodologies from the search results provide a framework for how cross-reactivity is typically tested, which can guide your own evaluation of flutoprazepam.
Since specific data for this compound is unavailable, you can take the following steps to obtain the information you need:
The quantitative data for this compound comes from a study that developed an ultra-sensitive method for 31 benzodiazepines and tandospirone in human plasma [1].
| Parameter | Reported Data |
|---|---|
| Analytical Technique | On-line column-switching UFLC-MS/MS (Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry) [1] |
| Biological Matrix | Human plasma [1] |
| Linearity Range | 0.05 to 5 ng/mL (nanograms per milliliter) [1] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (50 pg/mL) [1] |
| Recovery | 90% [1] |
| Intra- & Inter-day Precision (CV) | ≤ 13.6% [1] |
The methodology from the identified study involves a highly automated sample preparation and analysis process [1].
This workflow visualizes the automated method used in the identified study [1].
Robustness is defined as the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage [1]. It is a formal part of the analytical procedure lifecycle as outlined in ICH Q14 guidelines [2] [3].
For an HPLC method, robustness testing involves purposely altering key method parameters within a realistic range and evaluating their impact on method performance criteria, such as resolution, retention time, and peak area [4] [1].
The table below summarizes the primary parameters to investigate during robustness testing, drawing from general HPLC practices and specific examples from analyses of other benzodiazepines and complex molecules.
| Parameter | Typical Variation Range | Impact & Consideration | Supporting Data from Search Results |
|---|---|---|---|
| Mobile Phase Composition | ±1-2% absolute for organic modifier [4] | Can significantly alter retention time and resolution; a 10% change in organic solvent can change retention by a factor of ~3 (the "rule of 3") [4]. | |
| pH of Aqueous Buffer | ±0.1 - 0.2 pH units [1] | Critical for ionizable compounds; can drastically affect retention, selectivity, and peak shape [1]. | |
| Flow Rate | ±0.05 - 0.1 mL/min [5] | Affects retention time and backpressure; a key parameter for transfer between HPLC and UPLC systems [6]. | Example: A benzodiazepine study tested flow rates of 0.8 mL/min and 1.0 mL/min [5]. |
| Column Temperature | ±2 - 5°C [1] | Impacts retention, efficiency, and selectivity, especially for large molecules like proteins; can also affect recovery [1]. | Example: A mAb study tested 77°C, 80°C, and 83°C [1]. |
| Type/Concentration of Ion-Pairing Reagent | e.g., 0.09% vs. 0.11% TFA [1] | Small changes can cause significant shifts in retention and selectivity of proteins and peptides [1]. | Example: A mAb study showed significant retention increase and profile variation with 0.02% TFA change [1]. |
| Different Column Batches/Brands | Same specification, different batches | Assesses consistency of the stationary phase; surface area and hydrophobicity variations can affect retention [1]. | |
| Gradient Time (for gradient methods) | ±2 - 5% relative change [1] | Alters the gradient slope, affecting resolution and retention times. For robustness, starting/ending organic concentration can be varied [4] [1]. | Example: A mAb study compared gradients of 25-45% B and 30-40% B [1]. |
The following diagram outlines a general protocol for planning and executing a robustness study. You can adapt this workflow for your flutoprazepam method.
Since direct data on this compound is unavailable, I suggest the following:
For context in your research, the table below defines the key analytical concepts and outlines the standard experimental approaches applicable to pharmaceutical testing, including for compounds like benzodiazepines.
| Concept | Definition | Standard Experimental Protocols & Evidence |
|---|
| Specificity [1] | The ability to unequivocally assess the target analyte in the presence of other components that may be expected to be present (e.g., impurities, degradants, matrix). | Forced Degradation Studies: Stress the drug substance under conditions like acid/base, thermal, oxidative, and photolytic exposure. Analyze to show the method can distinguish the intact drug from its degradation products [1]. Resolution of Critical Pairs: For chromatographic methods (e.g., HPLC), demonstrate baseline separation between the analyte and the closest-eluting potential interferent [1]. | | Selectivity [1] | The ability of the method to differentiate and quantify multiple analytes of interest (and an internal standard) from other components in the sample matrix. | Analysis of Blank Matrix: Inject samples of the blank biological or formulation matrix to confirm no endogenous components interfere with the analyte's signal [2] [1]. Spiked Matrix Samples: Analyze the matrix spiked with the target analytes and all known potential interferents (metabolites, co-administered drugs) to demonstrate that each can be identified and measured without cross-reactivity [2]. | | Impurity Testing [3] | The process of identifying and quantifying impurities that can be introduced during synthesis, formulation, or storage. | Use of Reference Standards: Employ certified impurity standards (e.g., from USP) to validate analytical methods for identity, purity, and potency tests [3]. Validated Chromatographic Methods: Use robust, validated methods (e.g., LC-MS/MS) that can separate, detect, and quantify impurity levels against established acceptance criteria [2] [3]. |
The following diagram illustrates a generalized analytical workflow for the simultaneous testing of multiple benzodiazepines and metabolites, which is relevant for assessing specificity and selectivity. This is based on a validated LC-MS/MS method from the search results [2].
This workflow, adapted from a study analyzing 27 benzodiazepines and metabolites, shows the key steps for a selective and specific method [2]. The critical parameters are:
The table below summarizes two robust LC-MS/MS methods suitable for analyzing a wide panel of benzodiazepines, which can be adapted for flutoprazepam.
| Method Feature | Method 1: Multi-Analyte Screening (2023) [1] [2] | Method 2: Forensic Toxicology (2025) [3] |
|---|---|---|
| Analytes | 53 Benzodiazepines, including designer drugs | 5 common benzodiazepines (Alprazolam, Bromazepam, Clonazepam, Diazepam, Flunitrazepam) |
| Instrumentation | Agilent 1290 Infinity II LC / 6460 Triple Quadrupole MS/MS | LC-MS/MS (Specific model not detailed) |
| Column | Not specified in abstract | C18 reverse-phase column |
| Mobile Phase | Not specified in abstract | A: 0.1% Formic acid in 5% Acetonitrile B: 0.1% Formic acid in 95% Acetonitrile (Gradient) | | Flow Rate | Not specified in abstract | 0.6 mL/min | | Run Time | Not specified | 15 minutes | | Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | | Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | | Sample Prep | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | | Validation | LOD, LOQ, precision, accuracy assessed for 53 compounds | LOQ: 6.0 ng/mL Linearity: 2.0–300 ng/mL (r² ≥0.99) Accuracy: 80–120% Precision: %RSD ≤15% |
The following diagram illustrates the general workflow for developing and running an LC-MS/MS method for benzodiazepines, based on the protocols from the search results.
Sample preparation is critical for clean results. Here is a comparison of common techniques evaluated using the principles of White Analytical Chemistry (WAC) [4].
| Technique | Principle | Green & Practical Merit (WAC Score) [4] | Key Application for Benzodiazepines |
|---|---|---|---|
| μ-SPEed [4] | Miniaturized Solid-Phase Extraction using a syringe-like device. | 86/100 (Highest rated) | Fast (5 min) extraction of benzodiazepines from plasma. |
| HS-SPME [4] | Solid-Phase Microextraction in the headspace of the sample. | 83/100 | Used for antidepressants and one benzodiazepine in plasma. |
| dLLME [4] | Dispersive Liquid-Liquid Microextraction. | 80/100 | Effective for cleaning urine/blood matrix in LC-MS/MS [3]. |
| Silylation (for GC-MS) [5] | Derivatization using BSTFA + 1% TMCS to increase volatility. | Not assessed by WAC | Optimal for GC-MS analysis; BSTFA volume and solvent are key factors. |
Since direct information on this compound is unavailable, here are suggested steps to find the specific data you need: